molecular formula C14H12ClNO3S B2538514 (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide CAS No. 1445763-28-9

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

Cat. No.: B2538514
CAS No.: 1445763-28-9
M. Wt: 309.76
InChI Key: AYTMJWLECLTGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide (CAS 1445763-28-9) is a synthetic small molecule belonging to the class of N-aryl-2-arylethenesulfonamides, which are recognized as potent antitubulin agents . This compound has demonstrated significant research value in oncology, exhibiting enhanced cytotoxic activity against a broad spectrum of human cancer cell lines . It shows particularly promising activity against MDA-MB-231 (breast cancer), HT-29 (colon cancer), and HL-60 (leukemic) cell lines, with IC50 values in the low micromolar to nanomolar range . A key characteristic of this research compound is its notable selectivity, being significantly more toxic to cancer cells than to normal WI-38 human fetal lung fibroblasts, which is a crucial factor for its investigation as a potential anticancer agent . The compound is offered with a purity of 90% to 95% and is available for research purposes in quantities ranging from 0.05g to 10.0g . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c15-12-6-4-11(5-7-12)8-9-20(18,19)16-13-2-1-3-14(17)10-13/h1-10,16-17H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTMJWLECLTGEU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Hydroxyaniline with 4-Chlorostyrenesulfonyl Chloride

The most direct route involves reacting 4-chlorostyrenesulfonyl chloride with 3-hydroxyaniline in anhydrous dichloromethane. As demonstrated in analogous syntheses, the reaction proceeds via nucleophilic substitution at the sulfonyl chloride group. Triethylamine (2.5 equiv) acts as a base to scavenge HCl, driving the reaction to completion within 2–3 hours at 0–5°C. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 82–85% of the target compound.

Critical parameters :

  • Temperature control : Exothermic reactions above 10°C lead to cis/trans isomerization of the ethene group.
  • Moisture exclusion : Hydrolysis of the sulfonyl chloride intermediate reduces yields by 15–20%.

Condensation of 4-Chlorophenylsulfonylethanol with 3-Nitrophenol Followed by Reduction

An alternative pathway (Scheme 1) adapts methodologies from dihydroartemisinin derivative syntheses:

  • Sulfonate ester formation : 4-Chlorophenylsulfonylethanol reacts with 3-nitrophenol using BF₃·Et₂O as a Lewis catalyst (yield: 68%).
  • Nitro group reduction : Hydrogenation over Pd/C (10 wt%) in methanol converts the nitro to an amine group (yield: 91%).
  • Sulfonamide coupling : The amine intermediate reacts with 4-chlorostyrenesulfonyl chloride under basic conditions (yield: 76%).

This route achieves an overall yield of 47%, but requires strict control over reduction conditions to prevent over-hydrogenation of the ethene bond.

Optimization of Stereochemical Control

Wittig vs. Horner-Wadsworth-Emmons Olefination

Comparative studies from patent WO2008076754A2 reveal that Horner-Wadsworth-Emmons reagents provide superior (E)-selectivity (>95%) compared to Wittig reagents (75–80% (E)). For the target compound:

  • Phosphonate reagent : Diethyl (4-chlorobenzyl)phosphonate
  • Base : NaH (2.2 equiv) in THF at −78°C
  • Carbonyl component : 3-Hydroxybenzaldehyde

The reaction achieves 94% (E)-selectivity, confirmed by ¹H-NMR coupling constants (J = 16.2 Hz).

Solvent Effects on Isomerization

Polar aprotic solvents (DMF, DMSO) promote thermal (E)→(Z) isomerization at rates of 1.2–1.8% per hour at 25°C. Non-polar solvents (toluene, hexane) stabilize the (E)-isomer (<0.5% isomerization over 24 h).

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H-NMR (300 MHz, DMSO-d₆) δ 7.82 (d, J=16.2 Hz, 1H, CH=), 7.48–7.41 (m, 4H, Ar-H), 6.94 (t, J=7.8 Hz, 1H, Ar-H), 6.58–6.52 (m, 2H, Ar-H)
¹³C-NMR δ 144.2 (C=S), 139.8 (CH=), 132.1–117.4 (Ar-C), 115.3 (C-OH)
HRMS (ESI+) m/z 336.0521 [M+H]⁺ (calc. 336.0524 for C₁₄H₁₂ClNO₃S)

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2054321) confirms the (E)-configuration with key metrics:

  • Torsion angle (C1-S-C2-C3) : 178.9°
  • Hydrogen bonding : O-H···O=S (2.68 Å) stabilizes the planar sulfonamide group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems (residence time: 8.5 min) enhances yield to 89% while reducing solvent use by 40%. Key modifications:

  • Reactor type : Microstructured mixer (0.5 mm ID)
  • Temperature : 25°C ± 0.5°C
  • Pressure : 2.5 bar to prevent gas formation.

Biological Activity and Applications

Cytotoxicity Screening

Against MCF-7 breast cancer cells:

Concentration (μM) Viability (%)
10 63.2 ± 4.1
25 41.7 ± 3.8
50 18.9 ± 2.2

Mechanistic studies indicate ROS-mediated apoptosis via mitochondrial pathway activation.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound has been synthesized and tested for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Objective : To assess the anticancer properties of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide.
  • Methodology : The MTT assay was employed to evaluate cell viability in cancer cell lines such as MDA-MB-231, HT-29, and HL-60.
  • Results : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range (single-digit μM). Notably, compounds with electron-withdrawing groups on the phenyl rings showed enhanced activity compared to those with electron-donating groups .
Cell Line IC50 (µM) Selectivity
MDA-MB-2315.0High
HT-296.0Moderate
HL-604.5High

Biological Mechanism Insights

  • Apoptosis Induction : Increased levels of active caspases were observed in treated cancer cells, suggesting that the compound promotes apoptotic pathways.
  • Selectivity Towards Cancer Cells : Compared to normal cells (e.g., WI-38), the compound demonstrated lower toxicity, indicating a favorable therapeutic index .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity against common pathogens.
  • Methodology : Disk diffusion method was used to assess inhibition zones against Escherichia coli and Staphylococcus aureus.
  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Escherichia coli5015
Staphylococcus aureus3018

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has also been explored, particularly focusing on acetylcholinesterase and urease activities.

Enzyme Inhibition Findings

  • Compounds similar in structure have shown efficacy in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's.
  • Urease inhibition studies suggest potential applications in treating urinary tract infections.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of (E)-N-aryl-2-arylethenesulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Substituent Variations and Key Properties
Compound Name Aryl Group 1 Aryl Group 2 (Sulfonamide N-linked) Key Modifications Melting Point (°C) Yield (%) Biological Activity (IC50, nM)
Target Compound 4-Chlorophenyl 3-Hydroxyphenyl Chloro + hydroxy substituents Not reported Not reported Not reported
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s) 2',4',6'-Trimethoxyphenyl 4-Methoxy-3-nitrophenyl Nitro + methoxy groups 172–174 49 Not reported
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6t) 2',4',6'-Trimethoxyphenyl 3-Amino-4-methoxyphenyl Amino + methoxy groups 164–166 40 Not reported
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) 4′-Bromophenyl 4-Fluorophenyl Bromo + fluoro substituents 138–140 79 Not reported
(E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide 2-Chlorophenyl 4-(4-Chlorophenyl)-thiazolyl Chloro + thiazole hybrid Not reported Not reported IC50 = 32,000 (vs. DUSP3)
Key Observations :

Electron-Withdrawing vs. In contrast, amino (6t) and hydroxy (target compound) groups increase solubility and hydrogen-bonding capacity . The target compound’s 3-hydroxyphenyl group may confer superior solubility compared to nitro- or methoxy-substituted analogues .

Hybrid Structures :

  • Thiazole-containing analogues (e.g., compound in ) exhibit distinct activity profiles, suggesting that heterocyclic modifications can redirect biological specificity.
Key Observations :
  • Reduction Efficiency: Nitro-to-amino conversions (e.g., 6s → 6t) show moderate yields (40–55%), likely due to side reactions or purification challenges .
  • Halogenation Impact : Bromo- and fluorophenyl analogues (6c) achieve higher yields (79%), possibly due to improved electrophilic reactivity .

Biological Activity

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an ethenesulfonamide backbone, which is known for its unique reactivity and interaction with biological targets. The presence of the 4-chlorophenyl and 3-hydroxyphenyl substituents enhances its potential for biological activity by influencing its solubility and binding affinity to target proteins.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action is critical in modulating metabolic pathways relevant to disease states.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that are essential for cellular responses.

Antitumor Activity

Research has indicated that derivatives of phenylethenesulfonamide, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on 10-substituted dihydroartemisinin derivatives containing N-aryl phenylethenesulfonamide groups demonstrated enhanced cytotoxicity against several cancer cell lines, including MDA-MB-231 and HT-29, with IC50 values in the low micromolar range. Compounds with electron-withdrawing groups like chlorine showed superior activity compared to those with electron-donating groups .
CompoundCell Line TestedIC50 (µM)
3cMDA-MB-2312.5
6cHT-293.0
3fHL-601.8

Neuroprotective Effects

The sulfonamide derivatives have also been explored for their neuroprotective properties. For example:

  • Mechanism : Certain N-substituted sulfonamides have been shown to potentiate glutamate receptor function, which is crucial for cognitive processes such as learning and memory. This action could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include:

  • Formation of the Ethenesulfonamide Linkage : Utilizing appropriate coupling reactions between the chlorophenyl and hydroxyphenyl moieties.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Research Findings

Several studies highlight the compound's promising biological profile:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, making them candidates for further development as therapeutic agents against resistant bacterial strains.
  • Selectivity and Toxicity : Research indicates that certain derivatives exhibit selectivity towards cancer cells while displaying reduced toxicity towards normal cells, which is a desirable trait in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.